molecular formula C8H12N2O B13610936 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol

Cat. No.: B13610936
M. Wt: 152.19 g/mol
InChI Key: QPEKMGPQOIQYPZ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol typically involves the reaction of 2-methylpyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 50-100°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylpyridine-4-carbaldehyde or 2-methylpyridine-4-carboxylic acid.

    Reduction: Formation of 2-amino-2-(2-methylpyridin-4-yl)ethanamine.

    Substitution: Formation of 2-chloro-2-(2-methylpyridin-4-yl)ethan-1-ol or 2-bromo-2-(2-methylpyridin-4-yl)ethan-1-ol.

Scientific Research Applications

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol
  • 2-Amino-2-(3-methylpyridin-4-yl)ethan-1-ol
  • 2-Amino-2-(2-ethylpyridin-4-yl)ethan-1-ol

Uniqueness

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-2-(2-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2-3-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3

InChI Key

QPEKMGPQOIQYPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(CO)N

Origin of Product

United States

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